molecular formula C10H13N5O B12598474 2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide CAS No. 642462-96-2

2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide

Cat. No.: B12598474
CAS No.: 642462-96-2
M. Wt: 219.24 g/mol
InChI Key: DQGGWIZMEOQGFD-UHFFFAOYSA-N
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Description

2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide is a complex organic compound that features both azetidine and triazene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide typically involves multiple steps. One common method starts with the preparation of azetidine derivatives, which are then reacted with triazene precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: These compounds share the azetidine ring structure and have similar reactivity.

    Triazene derivatives: These compounds contain the triazene functional group and exhibit comparable chemical behavior.

Uniqueness

2-[(1E)-3-(Azetidin-1-yl)triaz-1-en-1-yl]benzamide is unique due to the combination of azetidine and triazene groups in a single molecule. This dual functionality provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications.

Properties

CAS No.

642462-96-2

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

2-[(azetidin-1-ylamino)diazenyl]benzamide

InChI

InChI=1S/C10H13N5O/c11-10(16)8-4-1-2-5-9(8)12-13-14-15-6-3-7-15/h1-2,4-5H,3,6-7H2,(H2,11,16)(H,12,14)

InChI Key

DQGGWIZMEOQGFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)NN=NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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